Amino-PEG5-t-butyl ester
Overview
Description
Amino-PEG5-t-butyl ester, also known as tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional, PEGylated crosslinker. This compound features an amino group at one end and a t-butyl-protected carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Scientific Research Applications
Amino-PEG5-t-butyl ester has a wide range of scientific research applications, including:
Bioconjugation: Used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules.
Chemical Biology: Incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC molecules) for targeted protein degradation.
Medicinal Chemistry: Utilized in the synthesis of tool compounds for chemical biology and medicinal chemistry that require ligation.
Mechanism of Action
- The primary target of Amino-PEG5-t-butyl ester is not explicitly specified in the available information. However, we know that it contains an amino group, which can react with carboxylic acids, activated NHS esters, and other carbonyl groups .
Target of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The t-butyl-protected carboxyl group can be deprotected under acidic conditions .
Industrial Production Methods
Industrial production methods for Amino-PEG5-t-butyl ester are not extensively documented. the general approach involves the synthesis of PEG derivatives containing an amino group with a t-butyl protected carboxyl group, which can be deprotected under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG5-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Deprotection Reactions: The t-butyl-protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Reagents: Anhydrous magnesium sulfate, boron trifluoride diethyl etherate, t-butanol.
Conditions: Acidic conditions for deprotection.
Major Products Formed
The major products formed from these reactions include deprotected carboxyl groups and various substituted derivatives depending on the reagents used .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-t-butyl ester: Similar structure with a shorter PEG linker.
Amino-PEG6-t-butyl ester: Similar structure with a longer PEG linker.
Uniqueness
Amino-PEG5-t-butyl ester is unique due to its specific PEG linker length, which provides an optimal balance between solubility and reactivity in biological applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIRQZQKAJSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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